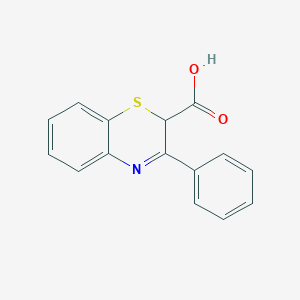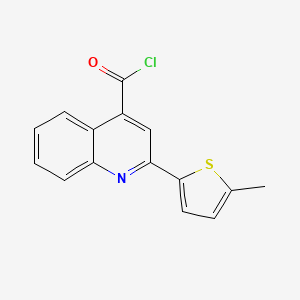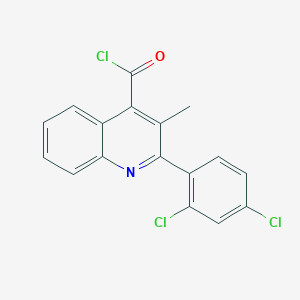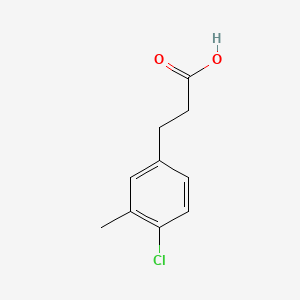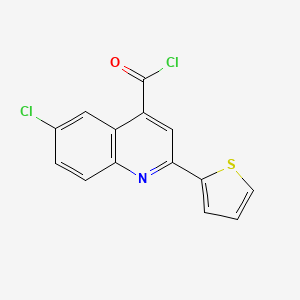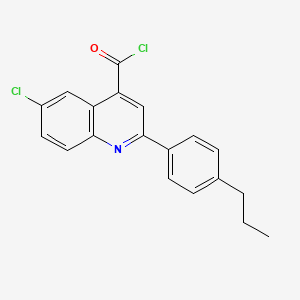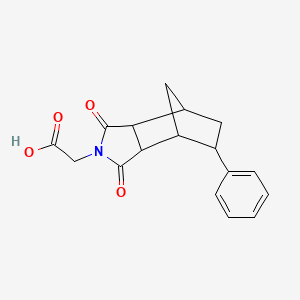
2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride
説明
“2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound. It is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a phenoxyalkanoic acid herbicide . 2,4-D was the first synthetic herbicide to be commercially developed and has been widely used for controlling many types of broad leaf weeds, grasses, and other monocots .
作用機序
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoyl chloride is broadleaf weeds . This compound is a synthetic auxin, a class of plant growth regulators . It is absorbed through the leaves and is translocated to the meristems of the plant .
Mode of Action
This compound acts as an auxin mimic . Auxins are plant hormones that regulate growth and development. By mimicking auxin, this compound causes uncontrolled growth in susceptible plants, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development . The compound interferes with normal plant growth processes by mimicking the action of auxin, a key hormone in these processes . The downstream effects include uncontrolled growth and eventual death of the plant .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly water-soluble , which influences its absorption and distribution in the environment. Its primary degradation mechanism is microbial metabolism . The compound’s half-life in the environment is relatively short, averaging 10 days in soils .
Result of Action
The result of the action of this compound is the death of broadleaf weeds . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action of this compound is influenced by environmental factors. The compound is highly water-soluble , which means it can be easily transported in the environment. It is also volatile and has a low potential to leach to groundwater . Environmental factors such as temperature and wind conditions can also influence the compound’s efficacy and stability .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXCOYXRKCHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



